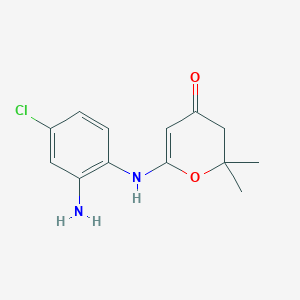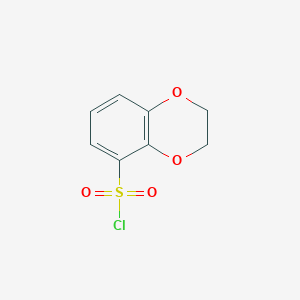
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO4S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its benzodioxine ring structure, which is fused with a sulfonyl chloride group, making it a versatile intermediate in organic synthesis .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It’s known that sulfonyl chloride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Some compounds with similar structures have shown inhibitory effects on certain enzymes , but it’s unclear if this compound has similar effects.
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes, including sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction is crucial for the regulation of enzyme activity and the modification of protein function. The compound also interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can induce conformational changes in proteins, altering their function and stability. These molecular interactions are critical for the regulation of various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. These findings highlight the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by sulfonyltransferases, leading to the formation of sulfonylated products. These metabolic reactions can influence the overall metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in energy production and utilization, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby regulating various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2,3-Dihydro-1,4-benzodioxine+Chlorosulfonic acid→2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the benzodioxine ring can lead to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Often conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxan-6-sulfonyl chloride: Similar structure but with a different position of the sulfonyl chloride group.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 6-position.
Uniqueness
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMKPUAZYSFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677629 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87474-15-5 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)
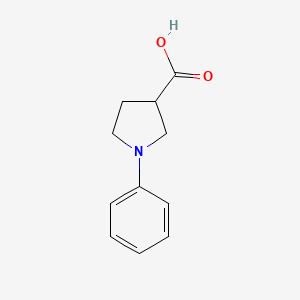
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)
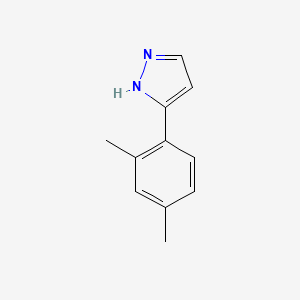

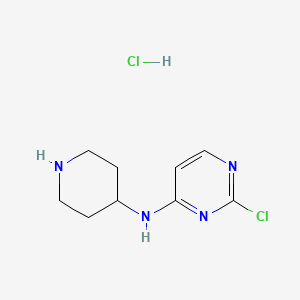

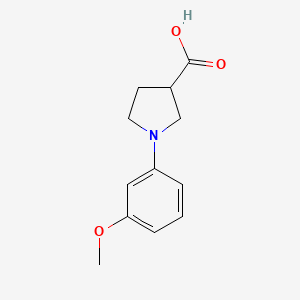
![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)
